2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid

CAS No.: 780022-12-0

Cat. No.: VC18480092

Molecular Formula: C6H8O5S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780022-12-0 |

|---|---|

| Molecular Formula | C6H8O5S2 |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid |

| Standard InChI | InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11) |

| Standard InChI Key | SXJCCTLCIBGXGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1CCS(=O)(=O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

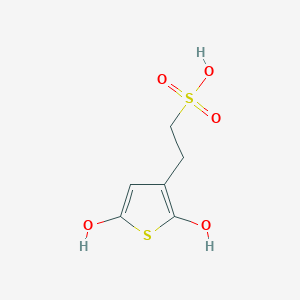

The compound’s structure consists of a thiophene ring substituted with hydroxyl groups at positions 2 and 5, linked to an ethanesulfonic acid group via a methylene bridge. The IUPAC name, 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid, reflects this arrangement . The SMILES notation and InChIKey SXJCCTLCIBGXGB-UHFFFAOYSA-N provide precise descriptors for computational modeling and database referencing .

Physicochemical Characteristics

Key properties include:

-

Molecular Weight: 224.3 g/mol

-

Solubility: High water solubility due to the sulfonic acid group () .

-

Acidity: The sulfonic acid () and phenolic hydroxyl groups () contribute to its pH-dependent behavior .

The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for biological recognition and material assembly processes.

Synthetic Methodologies

Challenges in Synthesis

-

Regioselectivity: Ensuring sulfonation occurs at the 3-position of the thiophene ring.

-

Stability of Hydroxyl Groups: Protection-deprotection strategies may be necessary to prevent oxidation during synthesis .

Applications in Medicinal Chemistry and Materials Science

Drug Design

The compound’s dual functionality (hydrophilic sulfonic acid and lipophilic thiophene) makes it a valuable pharmacophore for optimizing drug solubility and bioavailability. For example, sulfonic acid groups are integral to many antiviral and anticoagulant agents .

Materials Science

In polymer chemistry, sulfonated thiophenes serve as conductive dopants for organic semiconductors. The compound’s ability to stabilize charge carriers could improve the efficiency of organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Thiophene Derivatives

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2-Thiophenesulfonic Acid | Single sulfonic acid group at position 2 | Lacks hydroxyl groups, lower solubility |

| 3,4-Ethylenedioxythiophene | Fused dioxane ring | Enhanced conductivity, no sulfonic acid |

| 2,5-Dihydroxythiophene | Hydroxyl groups at 2 and 5 | No sulfonic acid, limited applications |

This comparison highlights the unique combination of redox activity and water solubility in 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid, distinguishing it from related derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume